molecular formula C18H17N3O3S B3435092 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B3435092
M. Wt: 355.4 g/mol
InChI Key: ZOWISYNQZMFLAV-UHFFFAOYSA-N
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Description

  • The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Attachment of the Dimethoxybenzamide Moiety:

    • The final step involves the coupling of the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine (TEA) or pyridine to form the desired product.
  • Industrial Production Methods:

    While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    • Formation of the Thiadiazole Ring:

      • The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
      • Reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
    • Reduction:

      • Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amine derivatives.
    • Substitution:

      • Nucleophilic substitution reactions can occur at the benzyl or dimethoxybenzamide moieties, allowing for the introduction of various functional groups.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

      Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and nucleophiles like alkyl halides or amines.

    Major Products:

    • Oxidation products include benzaldehyde derivatives.
    • Reduction products include amine derivatives.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

      Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

      Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biology and Medicine:

      Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

      Anticancer Research: The compound can be investigated for its potential cytotoxic effects against cancer cell lines.

    Industry:

      Agriculture: It can be explored as a pesticide or herbicide due to its potential biological activity.

      Pharmaceuticals: The compound can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Mechanism of Action

    The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiadiazole ring and benzamide moiety may play crucial roles in binding to these targets and modulating their activity.

    Comparison with Similar Compounds

    • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
    • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide
    • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide

    Comparison:

    • Structural Differences: While these compounds share the thiadiazole ring and benzyl group, they differ in the substituents attached to the thiadiazole ring, leading to variations in their chemical and biological properties.
    • Unique Properties: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

    Properties

    IUPAC Name

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17N3O3S/c1-23-14-9-8-13(11-15(14)24-2)17(22)19-18-21-20-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZOWISYNQZMFLAV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Reactant of Route 2
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    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Reactant of Route 3
    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Reactant of Route 4
    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Reactant of Route 5
    Reactant of Route 5
    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
    Reactant of Route 6
    Reactant of Route 6
    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

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